利扎曲坦 1,2-(4-二甲基氨基)丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

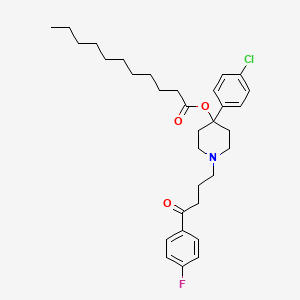

Rizatriptan 1,2-(4-dimethylamino)butane, also known as Rizatriptan 1,2-(4-dimethylamino)butane, is a useful research compound. Its molecular formula is C36H49N11 and its molecular weight is 635.865. The purity is usually 95%.

BenchChem offers high-quality Rizatriptan 1,2-(4-dimethylamino)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rizatriptan 1,2-(4-dimethylamino)butane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-HT1激动剂利扎曲坦的合成

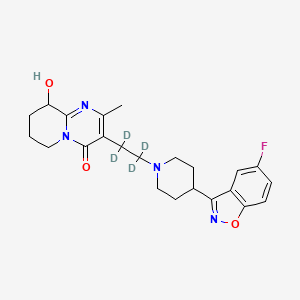

利扎曲坦是一种 5-HT1 激动剂,通过 Leimgruber-Batcho 反应在 3-甲基-4-硝基苯甲酸甲酯上构建吲哚环而合成 . 然后,获得的吲哚中间体进一步转化为利扎曲坦,一种曲坦类化合物 . 这种合成是积极研究的一部分,因为吲哚环系统是一种广泛分布的杂环,是各种天然存在的生物碱和药物物质不可或缺的一部分 .

方法: 吲哚环的构建是在 3-甲基-4-硝基苯甲酸甲酯上进行的。然后将获得的吲哚中间体用草酰氯处理,得到一个氧代乙酰吲哚羧酸酯中间体。 然后将获得的中间体进一步转化为利扎曲坦 .

结果: 使用简单、简便和高效的方法,制备了利扎曲坦 . 这种对像舒马曲坦和利扎曲坦这样的 5-HT1 受体激动剂的合成,极大地促进了 5-HT 研究的成功 .

两种口崩利扎曲坦制剂的生物等效性研究

作用机制

Target of Action

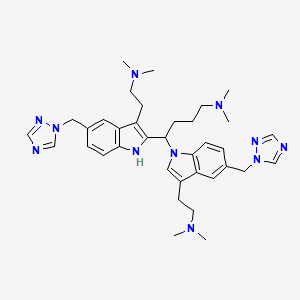

Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rizatriptan is the serotonergic pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Pharmacokinetics

Rizatriptan exhibits complete absorption and has a distribution volume of 110 L in females and 140 L in males . It is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . The compound is excreted in urine (82%, 14% as unchanged drug) and feces (12%) . The onset of action is within 2 hours, and the time to peak is 1 to 1.5 hours . The elimination half-life of Rizatriptan is 2-3 hours .

Result of Action

Rizatriptan relieves migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .

Action Environment

The action, efficacy, and stability of Rizatriptan can be influenced by various environmental factors. For instance, the plasma concentrations of Rizatriptan were approximately 30% greater in patients with moderate hepatic insufficiency . In patients with renal function impairment, the AUC for Rizatriptan was approximately 44% greater than that in patients with healthy renal function . Furthermore, gender and age can also influence the pharmacokinetics of Rizatriptan .

属性

IUPAC Name |

4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEXYJXRBOGGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/new.no-structure.jpg)

![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)